molecular formula C18H13N3O2S B12016177 (5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12016177
M. Wt: 335.4 g/mol
InChI Key: GTTSIOBYKZLSLH-RVDMUPIBSA-N
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Description

5-(3-METHOXYBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a complex organic compound that belongs to the class of thiazolotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-METHOXYBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves the condensation of appropriate benzaldehyde derivatives with thiazolotriazole precursors under specific conditions. Common reagents include methoxybenzaldehyde, phenylhydrazine, and thiosemicarbazide. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve multi-step synthesis processes, including purification steps like recrystallization or chromatography to ensure the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-METHOXYBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE can be used as a building block for the synthesis of more complex molecules.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in biological research.

Medicine

In medicinal chemistry, derivatives of thiazolotriazoles are explored for their potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-METHOXYBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-METHOXYBENZYLIDENE)-2-PHENYLTHIAZOLE
  • 2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOLE
  • 5-(3-METHOXYBENZYLIDENE)-2-PHENYL(1,3)THIAZOLE

Uniqueness

The uniqueness of 5-(3-METHOXYBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

(5E)-5-[(3-methoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H13N3O2S/c1-23-14-9-5-6-12(10-14)11-15-17(22)21-18(24-15)19-16(20-21)13-7-3-2-4-8-13/h2-11H,1H3/b15-11+

InChI Key

GTTSIOBYKZLSLH-RVDMUPIBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

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